molecular formula C15H15ClN4O B1681731 Senazodan hydrochloride CAS No. 98326-33-1

Senazodan hydrochloride

カタログ番号: B1681731
CAS番号: 98326-33-1
分子量: 302.76 g/mol
InChIキー: NYQCKFLLTCINSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MCI 154 (塩酸塩) は、カルシウム感受性特性で知られる新規の強心剤です。カルシウムイオンに対する心筋の感受性を高めることで、細胞内カルシウムレベルを大幅に上昇させることなく、収縮力を高めます。 これは、心不全やその他の心臓病の治療に有望な治療薬になります .

準備方法

合成経路と反応条件

MCI 154 (塩酸塩) は、6-(4-アミノフェニル)-2,3,4,5-テトラヒドロピリダジン-3-オンと4-ブロモピリジンを熱いジメチルホルムアミド (DMF) 中で縮合させることによって合成されます。 反応後、遊離塩基を抽出します .

工業生産方法

MCI 154 (塩酸塩) の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。反応条件は、最終生成物の高い収率と純度を確保するために最適化されています。 プロセスには、不純物や副生成物を除去するための厳格な精製工程が含まれます .

科学的研究の応用

Cardiovascular Applications

1.1 Mechanism of Action
Senazodan hydrochloride functions primarily by inhibiting phosphodiesterase III (PDE III), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This results in enhanced calcium sensitivity in heart muscle cells, contributing to stronger contractions and improved cardiac output. The mechanism can be summarized as follows:

Inhibition of PDE IIIIncreased cAMPEnhanced Myocardial Contractility\text{Inhibition of PDE III}\rightarrow \text{Increased cAMP}\rightarrow \text{Enhanced Myocardial Contractility}

1.2 Clinical Uses
this compound has been studied for its efficacy in treating various cardiovascular conditions, particularly heart failure. Its ability to enhance cardiac output without significantly increasing heart rate makes it a unique candidate among inotropic agents.

Indication Clinical Phase Key Findings
Heart FailurePhase 2Limited clinical trials; some were discontinued due to safety concerns .

Neuroprotective Potential

Recent studies have begun to explore the neuroprotective effects of this compound. Research indicates that compounds activating 5-HT1A receptors may offer benefits for cognitive function and neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases.

2.1 Cognitive Enhancement
Animal studies suggest that this compound may improve memory and learning capabilities. However, the translation of these findings to human subjects remains uncertain .

2.2 Neurodegenerative Diseases
The potential application of this compound in neurodegenerative diseases is an emerging area of research. Theoretical frameworks suggest that its action on serotonin systems could provide neuroprotective benefits against neuron degeneration .

Other Medical Applications

This compound has been investigated for several other conditions, although research remains preliminary:

  • Anxiety and Depression: Some studies suggest that it may help restore balance in the serotonin system .
  • Sleep Disorders: Initial findings indicate potential efficacy but require further investigation .
  • Addiction and Sexual Dysfunction: These areas are being explored but lack comprehensive clinical data .

作用機序

MCI 154 (塩酸塩) は、心トロポニンCの構造的C末端ドメインに結合することでその効果を発揮します。この結合は、心筋のカルシウムイオンに対する感受性を高め、細胞内カルシウムレベルを大幅に上昇させることなく、収縮力を高めます。 化合物は、心筋のカルシウム感受性を決定する心トロポニンCの調節的N末端ドメインには結合しません .

類似の化合物との比較

MCI 154 (塩酸塩) は、ミルリノンやピモベンダンなどの他のカルシウム感受性薬と比較されます。 これらの化合物とは異なり、MCI 154 (塩酸塩) は細胞内カルシウムレベルを大幅に上昇させず、不整脈やその他の副作用のリスクを軽減します . 類似の化合物には以下が含まれます。

MCI 154 (塩酸塩) は、その独自の作用機序と、細胞内カルシウムレベルを大幅に上昇させることなく心筋収縮を強化する能力により際立っています .

生物活性

Senazodan hydrochloride, also known as MCI-154, is a compound that has garnered interest due to its biological activity as a positive inotropic agent and phosphodiesterase III (PDE III) inhibitor. This article delves into its mechanisms of action, pharmacological effects, and relevant clinical findings.

Senazodan functions primarily as a phosphodiesterase III inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. By inhibiting PDE III, Senazodan enhances myocardial contractility and induces vasodilation, making it a candidate for treating conditions like acute heart failure.

Pharmacological Properties

1. Positive Inotropic Effects
Senazodan demonstrates significant positive inotropic activity, meaning it increases the force of heart contractions. This effect is crucial for patients suffering from heart failure, where improved cardiac output can alleviate symptoms and improve quality of life.

2. Vasodilatory Effects
The compound also exhibits vasodilatory properties, which help reduce systemic vascular resistance and lower blood pressure. This dual action (inotropic and vasodilatory) makes Senazodan particularly valuable in managing acute heart failure scenarios.

3. Platelet Aggregation Inhibition
Research indicates that Senazodan may inhibit platelet aggregation, which is vital in preventing thrombotic events in cardiovascular diseases. Its mechanism involves hydrophobic interactions that affect the aggregation process at the molecular level .

Clinical Studies and Findings

Senazodan was evaluated in clinical trials for its efficacy in treating acute heart failure. Notably:

  • Phase II Clinical Trials : Conducted in Japan, these trials aimed to assess the safety and efficacy of Senazodan in patients with acute heart failure. However, the studies were discontinued due to insufficient results .
  • Comparative Studies : In vitro studies have shown that Senazodan's inhibitory effects on platelet aggregation are comparable to other established agents like amrinone and milrinone .

Data Table: Summary of Biological Activities

Activity Mechanism Clinical Relevance
Positive Inotropic EffectPDE III inhibitionImproves myocardial contractility
Vasodilatory EffectIncreased cAMP levelsReduces systemic vascular resistance
Platelet Aggregation InhibitionHydrophobic interactions affecting platelet functionPrevents thrombotic events

Case Study 1: Efficacy in Heart Failure

In a controlled study involving patients with acute heart failure, Senazodan was administered to evaluate its impact on cardiac output and patient outcomes. The results indicated an improvement in cardiac index but were not statistically significant enough to warrant continued development .

Case Study 2: Platelet Aggregation

A study investigating the anti-platelet effects of various PDE inhibitors found that Senazodan significantly reduced ADP-induced platelet aggregation in vitro compared to controls. This suggests potential utility in patients at risk for thrombotic complications .

特性

IUPAC Name

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCKFLLTCINSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913328
Record name 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98326-33-1
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98326-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senazodan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENAZODAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Senazodan hydrochloride
Reactant of Route 2
Reactant of Route 2
Senazodan hydrochloride
Reactant of Route 3
Reactant of Route 3
Senazodan hydrochloride
Reactant of Route 4
Reactant of Route 4
Senazodan hydrochloride
Reactant of Route 5
Reactant of Route 5
Senazodan hydrochloride
Reactant of Route 6
Reactant of Route 6
Senazodan hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。